- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative, Molecules, 2014, 19(6), 7429-7439
Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)
(S)-4-Benzyl-2-oxazolidon is een chirale oxazolidinon-auxiliair dat veel wordt gebruikt in stereoselectieve synthese. Deze verbinding fungeert als een effectief hulpmiddel voor de inductie van chiraliteit in diverse organische reacties, zoals alkyleringen, acyleringen en Michael-addities. Het product kenmerkt zich door een hoge stereoselectiviteit en reactiviteit, wat het bijzonder waardevol maakt voor de synthese van enantiomeren zuivere verbindingen in de farmaceutische industrie. De benzylgroep op positie 4 draagt bij aan de stabiliteit en het gemak van verwijdering na reactie. (S)-4-Benzyl-2-oxazolidon is een veelzijdig bouwsteen in de asymmetrische synthese en wordt gewaardeerd om zijn betrouwbare prestaties in complexe synthetische routes.
(S)-4-Benzyl-2-oxazolidone structure
Product Name:(S)-4-Benzyl-2-oxazolidone
CAS-nummer:90719-32-7
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD00064496
CID:61434
PubChem ID:24857725
Update Time:2025-09-25
(S)-4-Benzyl-2-oxazolidone Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-4-Benzyloxazolidin-2-one
- S-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-2-oxazolidinone
- (4S)-4-benzyl-1,3-oxazolidin-2-one
- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
- (S)-
- (S)-(-)-4-Benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
- (-)-4-Benzyl-2-oxazolidinone
- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-Benzyloxazolidin-2-one
- (4S)-Benzyloxazolidin-2-one
- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
- (S)-4-Benzyl-2-oxazolidone
- (S)-4-Benzyloxy-2-azolidinone
- (S)-4-Phenylmethyl-2-oxazolidinone
- 4-(S)-Benzyl-2-oxazolidinone
- 4S-(Phenylmethyl)oxazolidin-2-one
- 4S-Benzyloxazolidin-2-one
- DTXSID00352970
- NS00077853
- SCHEMBL4328
- 4-Benzyl-1,3-oxazolidin-2-one #
- EC46HZ6ALH
- HY-41882
- 4-(S)-benzyl-oxazolidin-2-one
- 4-Benzyl-2-oxazolidinone, (S)-(-)-
- Q-102352
- 4-(S)-benzyloxazolidin-2-one
- 4(S)-(-)-benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone
- 90719-32-7
- (4S)-(-)-4-benzyl-2-oxazolidinone
- (S)-(-)-4-Benzyl-2-oxazolidineone
- MFCD00064496
- (S)-4-Benzyl-2-oxazolidinone, 99%
- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
- CHEBI:194622
- (S)(-)-4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
- (s)-4-benzyl-oxazolidin-2-one
- (4S)4-benzyl-1,3-oxazolidin-2-one
- EN300-80370
- (S)-4-Benzyl-1,3-Oxazolidine-2-One
- (S)(-)4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
- PS-6113
- 4(S)-benzyl-2-oxazolidinone
- (4S)-4-benzyl 1,3-oxazolidinone
- (4S)-4-benzyl-2-oxazolidinone
- (S)-4-benzyloxazolidinone
- (s)-(+)-4-benzyl-2-oxazolidinone
- AKOS015839020
- (S)-4-benzyl oxazolidinone
- B1754
- DB-005562
- (4S)-4-benzyl oxazolidine-2-one
- (S)-4-benzyl-oxazolidine-2- one
- AC-4357
- 4(S)-phenylmethyl-2-oxazolidinone
- Z1222283104
- (S)-4-benzyl-oxazolidine-2-one
- CS-D1593
- s-(+)-4-benzyl-2-oxazolidinone
-
- MDL: MFCD00064496
- Inchi: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
- InChI-sleutel: OJOFMLDBXPDXLQ-VIFPVBQESA-N
- LACHT: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
- BRN: 3649667
Berekende eigenschappen
- Exacte massa: 177.07900
- Monoisotopische massa: 177.078979
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 187
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: 1.7
- Topologisch pooloppervlak: 38.3
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.1607 (rough estimate)
- Smeltpunt: 86-88 °C (lit.)
- Kookpunt: 398.8°C at 760 mmHg
- Vlampunt: 195℃
- Brekindex: -14.5 ° (C=5, MeOH)
- Waterverdelingscoëfficiënt: Insoluble in water.
- PSA: 38.33000
- LogboekP: 1.66630
- Gevoeligheid: Hygroscopic
- Specifieke rotatie: -62 º (C=1, CHCl3)
- Optische activiteit: [α]20/D −63°, c = 1 in chloroform
- Oplosbaarheid: 不能溶解于水
(S)-4-Benzyl-2-oxazolidone Beveiligingsinformatie
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H316-H320
- Waarschuwingsverklaring: P264-P305+P351+P338+P337+P313-P332+P313
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S24/25
- FLUKA MERK F CODES:3-10
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Inert atmosphere,Room Temperature
- Risicozinnen:R36/37/38
(S)-4-Benzyl-2-oxazolidone Douanegegevens
- HS-CODE:29349990
- Douanegegevens:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-4-Benzyl-2-oxazolidone Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 294640-5G |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 5g |
¥1668.37 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 294640-25G |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 25g |
¥4447.79 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S803258-500g |
S-4-Benzyl-2-oxazolidinone |
90719-32-7 | 98% | 500g |
1,100.00 | 2021-05-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-5g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 5g |
¥20.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-10g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 10g |
¥25.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-25g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 25g |
¥31.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 100g |
¥81.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-500g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 500g |
¥401.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-1kg |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 1kg |
¥801.0 | 2024-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY010607-5g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | ≥98% | 5g |
¥40.00 | 2025-04-12 |
(S)-4-Benzyl-2-oxazolidone Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C
Referentie
- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols, Chemistry Letters, 2013, 42(2), 109-111
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Referentie
- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probe, Tetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648
Productiemethode 4
Reactievoorwaarden
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
Referentie
- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gel, Tetrahedron Letters, 1998, 39(27), 4869-4870
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referentie
- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis, 2009, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ; 60 min, 80 °C
Referentie
- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanes, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43
Productiemethode 7
Reactievoorwaarden
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ; 1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referentie
- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen Bonds, Journal of the American Chemical Society, 2009, 131(25), 8748-8749
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium methoxide , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ; 15 min, 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referentie
- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives, Angewandte Chemie, 2012, 51(22), 5395-5399
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, reflux
Referentie
- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethers, Tetrahedron, 2015, 71(15), 2210-2221
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Sodium methoxide ; 20 min, 135 °C
Referentie
- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries, Molecules, 2011, 16, 8803-8814
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
Referentie
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions, Tetrahedron Letters, 2001, 42(20), 3451-3453
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Toluene
Referentie
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids, Synthetic Communications, 1995, 25(4), 561-8
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles, Organic Letters, 2015, 17(10), 2412-2415
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ; 4.5 h, 55 °C
Referentie
- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene, Journal of Organic Chemistry, 2014, 79(18), 8826-8834
(S)-4-Benzyl-2-oxazolidone Raw materials
- Di-tert-butyl dicarbonate
- Ethylene Glycol, Dehydrated
- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone
- Ethyl L-phenylalaninate hydrochloride
- Ethyl 1H-imidazole-1-carboxylate
- L-(-)-Phenylalaninol
- (S)-4-Benzyl-3-propionyl-2-oxazolidinone
- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-
- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester
(S)-4-Benzyl-2-oxazolidone Preparation Products
(S)-4-Benzyl-2-oxazolidone Leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:90719-32-7)(S)-4-苄基-2-唑烷酮
Ordernummer:LE2473039
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:40
Prijs ($):discuss personally
E-mail:18501500038@163.com
Amadis Chemical Company Limited
Goudlid
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone
Ordernummer:A10810
Voorraadstatus:in Stock
Hoeveelheid:1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 19:10
Prijs ($):159.0
E-mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone
Ordernummer:sfd12737
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:36
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
(S)-4-Benzyl-2-oxazolidone Gerelateerde literatuur
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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